molecular formula C22H26N6O B3012780 1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1202985-37-2

1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B3012780
CAS No.: 1202985-37-2
M. Wt: 390.491
InChI Key: CPXPDJCETUKWQZ-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthetic Pathways and Anticancer Activity

  • Research has demonstrated the synthesis of compounds with structural similarities, focusing on their potential anticancer activities. For instance, derivatives synthesized through efficient multi-component one-pot synthesis showed significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies also highlighted good binding affinities with Bcl-2 protein, suggesting a mechanism of action that could be exploited in cancer therapeutics (Parveen et al., 2017).

Antimicrobial Applications

  • Piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. Some of these compounds have exhibited excellent antibacterial and antifungal activities, comparing favorably with standard drugs. This highlights the potential of such compounds, including the target molecule, in the development of new antimicrobial agents (Rajkumar et al., 2014).

Inhibitors for Biological Targets

  • Novel compounds incorporating the piperazine moiety have shown potential as inhibitors for specific biological targets. For example, derivatives displaying potent scaffold for antimycobacterial activity against drug-sensitive and resistant MTB strains have been reported. Such findings suggest that modifications to the core structure, similar to "1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one", could yield potent agents for treating infectious diseases (Lv et al., 2017).

Bacterial Biofilm and Enzyme Inhibition

  • Derivatives with the piperazine linker have been studied for their effects on bacterial biofilm formation and enzyme inhibition. Such compounds have shown significant inhibitory activities against biofilm-forming bacteria and the MurB enzyme, which is crucial for bacterial cell wall synthesis. This indicates the potential application of our target molecule in addressing bacterial resistance through biofilm disruption and enzyme inhibition (Mekky et al., 2020).

Properties

IUPAC Name

1-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-18-24-20(16-21(25-18)28-11-10-23-17-28)26-12-14-27(15-13-26)22(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-11,16-17H,5,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXPDJCETUKWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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